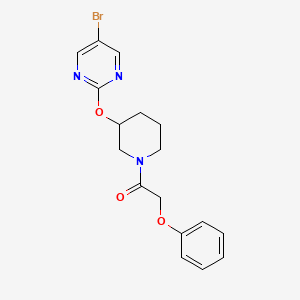
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-phenoxyethanone is a useful research compound. Its molecular formula is C17H18BrN3O3 and its molecular weight is 392.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound contains a bromopyrimidine moiety, which is a common structural component in many biologically active compounds. Pyrimidine derivatives are known to interact with various enzymes and receptors in the body, including those involved in DNA synthesis and cellular signaling .
Biological Activity
1-(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-phenoxyethanone is a complex organic compound notable for its unique structural features, which include a brominated pyrimidine moiety, a piperidine ring, and a phenoxyethanone group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Brominated Pyrimidine | Enhances lipophilicity and biological interactions |
| Piperidine Ring | Contributes to binding affinity and stability |
| Phenoxy Group | Potential for interaction with biological targets |
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The mechanism of action typically involves the inhibition of protein synthesis by binding to the bacterial ribosome's 50S subunit, thus preventing the formation of functional ribosomal complexes necessary for translation .
Anticancer Activity
Emerging studies suggest that this compound may also possess anticancer properties. The presence of halogen atoms, such as bromine, can enhance the compound's reactivity and interaction with cellular targets involved in cancer proliferation. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, including chronic myelogenous leukemia cells (K562), with IC50 values indicating potent activity .
Study on Antibacterial Efficacy
A comparative study evaluated the antibacterial efficacy of various oxazolidinone derivatives, including those containing brominated pyrimidines. Results showed that modifications to the core structure could enhance antimicrobial potency against resistant strains .
Cytotoxic Evaluation
In a cytotoxicity evaluation involving K562 cell lines, derivatives of related compounds indicated strong inhibitory effects on cell proliferation. Notably, compounds with specific substitutions demonstrated IC50 values ranging from 0.84 µM to 2.49 µM, highlighting the importance of structural modifications in enhancing biological activity .
The biological activity of this compound is hypothesized to involve:
- Binding Interactions : The bromopyrimidine moiety may engage in hydrogen bonding or π–π stacking interactions with target proteins or nucleic acids.
- Modulation of Enzyme Activity : The piperidine ring could enhance binding affinity through hydrophobic interactions, potentially modulating the activity of enzymes or receptors involved in disease pathways.
Properties
IUPAC Name |
1-[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c18-13-9-19-17(20-10-13)24-15-7-4-8-21(11-15)16(22)12-23-14-5-2-1-3-6-14/h1-3,5-6,9-10,15H,4,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBNKKCUQQTLRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC=C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














